molecular formula C10H14BrO3P B1367153 Diethyl (4-bromophenyl)phosphonate CAS No. 20677-12-7

Diethyl (4-bromophenyl)phosphonate

Cat. No.: B1367153
CAS No.: 20677-12-7
M. Wt: 293.09 g/mol
InChI Key: WBJRWCXJMRZDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (4-bromophenyl)phosphonate is an organic compound with the chemical formula C10H14BrO3P. It is a colorless to light yellow liquid with a special odor. This compound is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane. It is used as a flame retardant and plastic additive due to its high thermal stability and flame retardant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-bromophenyl)phosphonate can be synthesized by the reaction of phenyl diethyl phosphate and 4-bromophenol. The reaction is carried out under an inert atmosphere under basic conditions, leading to the elimination of alcohol formation . Another method involves the palladium-catalyzed cross-coupling of various H-phosphonate diesters with aryl and vinyl halides under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of palladium catalysts and microwave irradiation can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-bromophenyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphonates, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Diethyl (4-bromophenyl)phosphonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Diethyl (4-bromophenyl)phosphonate can be compared with other similar compounds such as:

    Diethyl (4-bromobenzyl)phosphonate: Similar in structure but with a benzyl group instead of a phenyl group.

    Diethyl (4-isopropylphenyl)phosphonate: Contains an isopropyl group instead of a bromine atom.

    Diethyl (4-methylphenyl)phosphonate: Contains a methyl group instead of a bromine atom.

Uniqueness

This compound is unique due to its specific combination of a bromine atom and a phosphonate group, which imparts distinct chemical and physical properties. Its high thermal stability and flame retardant properties make it particularly valuable in industrial applications .

Properties

IUPAC Name

1-bromo-4-diethoxyphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJRWCXJMRZDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504807
Record name Diethyl (4-bromophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20677-12-7
Record name Diethyl (4-bromophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,4-Dibromobenzene (2.36 g), diethyl phosphite (1.52 g) and triethylamine (1.53 ml) were dissolved in toluene, tetrakis(triphenylphosphine)palladium(0) (578 mg) was added, and the mixture was stirred at 80° C. for 2 hr. The reaction mixture was cooled to room temperature, and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give the title compound (1.16 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
578 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (4-bromophenyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl (4-bromophenyl)phosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl (4-bromophenyl)phosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl (4-bromophenyl)phosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl (4-bromophenyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl (4-bromophenyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.